molecular formula C21H17FN4O2S B2740608 N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 577697-79-1

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

Cat. No.: B2740608
CAS No.: 577697-79-1
M. Wt: 408.45
InChI Key: COUMMSCYICFFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzylamine, 4-fluorobenzenesulfonyl chloride.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a benzylamino group and a fluorobenzenesulfonamide moiety. Its structural formula can be represented as follows:

C18H17FN2O2S\text{C}_{18}\text{H}_{17}\text{F}\text{N}_2\text{O}_2\text{S}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. For instance, it may target kinases involved in cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various bacterial strains, suggesting its utility as an antibiotic agent.
  • Anticancer Activity : Research has indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of 25 µM, indicating potent cytotoxicity (source: MDPI) .
  • Study 2 : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent (source: PubChem data) .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget/Cell LineIC50/MIC ValueReference
CytotoxicityMCF-7 (breast cancer)25 µMMDPI
Antimicrobial ActivityStaphylococcus aureus15 µg/mLPubChem
Enzyme InhibitionKinase (specific target)Not specifiedInternal study

Properties

IUPAC Name

N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMMSCYICFFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.